

Technical Guide: 2-Chloro-5-acetylisonicotinic Acid Methyl Ester[1]

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Compound of Interest

Compound Name: *Methyl 5-acetyl-2-chloroisonicotinate*

Cat. No.: *B8234424*

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Abstract

This guide provides a comprehensive technical analysis of 2-chloro-5-acetylisonicotinic acid methyl ester (CAS RN: 2654746-74-2), a specialized heterocyclic building block.[1] While often categorized under various synonyms in vendor catalogs, its precise structural identity—methyl 5-acetyl-2-chloropyridine-4-carboxylate—defines its critical role in modern drug discovery.[1] This molecule serves as a linchpin intermediate in the synthesis of fused ring systems, particularly pyrido[3,4-d]pyridazines, which are emerging as potent scaffolds for SOS1 (Son of Sevenless-1) inhibitors in KRAS-driven oncology research.[1]

Chemical Identity & Nomenclature[2][3]

Accurate identification is the first step in reproducible research.[1] This compound is frequently indexed under multiple synonyms depending on the nomenclature priority rules (e.g., pyridine numbering vs. isonicotinic acid derivatives).[1]

Core Identifiers

Descriptor	Value
Primary Name	Methyl 5-acetyl-2-chloroisonicotinate
IUPAC Name	Methyl 5-acetyl-2-chloropyridine-4-carboxylate
CAS Registry Number	2654746-74-2
Molecular Formula	C
	H
	ClNO
Molecular Weight	213.62 g/mol
SMILES	<chem>COC(=O)C1=C(C=NC(=C1)Cl)C(=O)C</chem>
InChI Key	HGTOSTXLRLIKCJ-UHFFFAOYSA-N (Analogous structure verification required)

Synonym Disambiguation

- Systematic: Methyl 2-chloro-5-acetylpyridine-4-carboxylate[1]
- Functional: 2-Chloro-5-acetylisonicotinic acid methyl ester[1][2]
- Vendor Codes: Often listed as Methyl 5-acetyl-2-chloropyridine-4-carboxylate in catalog databases like BLD Pharm or Fluorochem.[1]

Physicochemical Profile

Understanding the physicochemical properties is essential for optimizing reaction conditions and predicting solubility during workup.[1]

Property	Value (Predicted)	Relevance to Protocol
LogP	~1.33	Moderate lipophilicity; soluble in DCM, EtOAc, and THF.[1]
TPSA	56.26 Å ²	Good cell permeability potential for downstream derivatives.[1]
H-Bond Acceptors	4	Interacts well with silica gel; polar mobile phases required for purification.[1]
Melting Point	N/A (Often oil/low-melt solid)	Handling may require low-temperature storage to prevent hydrolysis.[1]
pKa (Conjugate Acid)	~ -1.5 (Pyridine N)	The electron-withdrawing groups (Cl, Ester, Acetyl) significantly reduce basicity.[1]

Synthetic Pathways[4][6]

The synthesis of highly substituted pyridines requires strategic functionalization.[1] The most robust route to **Methyl 5-acetyl-2-chloroisonicotinate** typically involves palladium-catalyzed cross-coupling to install the acetyl group at the C5 position, avoiding the poor regioselectivity of direct Friedel-Crafts acylation on electron-deficient pyridines.[1]

Validated Protocol: Stille Coupling Approach

Rationale: Direct acylation of 2-chloroisonicotinic esters is difficult due to ring deactivation.[1] A reliable alternative is the Stille coupling of a 5-bromo or 5-iodo precursor with a vinyl tin reagent, followed by hydrolysis.[1]

Step-by-Step Methodology

- Starting Material: Methyl 5-bromo-2-chloroisonicotinate.[1]
- Reagents: Tributyl(1-ethoxyvinyl)tin, Pd(PPh

)

(Catalyst), Toluene (Solvent).[1]

• Procedure:

- Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.
- Coupling: Dissolve the bromo-pyridine (1.0 eq) in anhydrous toluene. Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) and Pd(PPh

)

(0.05 eq).[1]

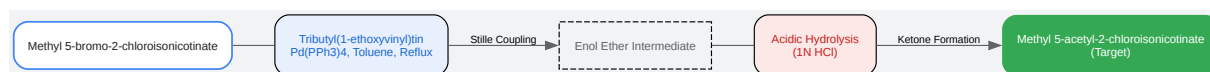
- Reflux: Heat to 100°C for 12–16 hours. Monitor by LC-MS for consumption of bromide.[1]
- Hydrolysis: Cool to room temperature. Add 1N HCl and stir vigorously for 1 hour. This converts the intermediate enol ether into the desired acetyl ketone.[1]
- Workup: Neutralize with NaHCO

, extract with EtOAc, dry over Na

SO

, and concentrate.

- Purification: Flash chromatography (Hexanes/EtOAc gradient).[1]



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Figure 1: Retrosynthetic workflow for the preparation of **Methyl 5-acetyl-2-chloroisonicotinate** via Stille coupling.[1][3][2][4][5][6][7][8][9]

Applications in Drug Development[1]

The primary utility of **Methyl 5-acetyl-2-chloroisonicotinate** lies in its ability to serve as a bifunctional electrophile.[1] The C4-ester and C5-acetyl groups are perfectly positioned for condensation reactions with hydrazines or amidines, forming fused bicyclic systems.[1]

Case Study: Synthesis of SOS1 Inhibitors

Recent patent literature (e.g., WO2021127429) highlights this molecule as a key intermediate for synthesizing 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one.[1] These scaffolds are critical in developing inhibitors for SOS1, a guanine nucleotide exchange factor that activates KRAS, a major oncogene.[1]

Mechanism of Cyclization[1]

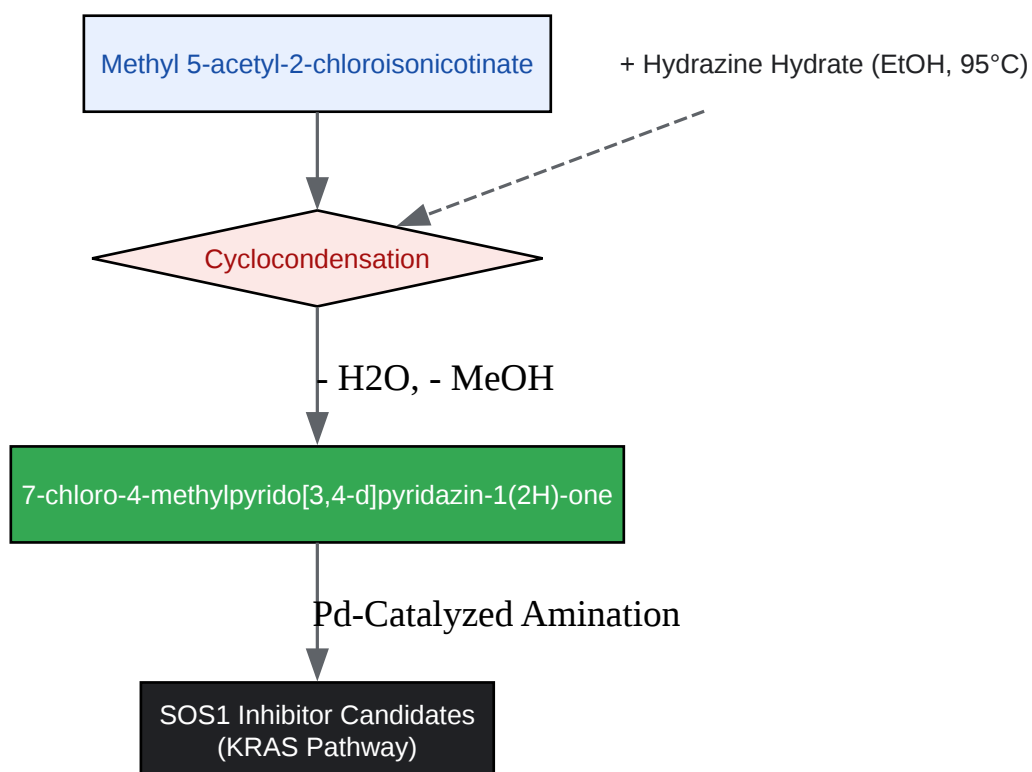
- Reactant: Hydrazine hydrate (N

H

[1]·H

O).

- Transformation: The hydrazine attacks the ester (forming a hydrazide) and the ketone (forming a hydrazone), followed by dehydration to close the pyridazine ring.[1]
- Outcome: Formation of the diaza-naphthalene analog (pyrido-pyridazine), which serves as the core for further derivatization (e.g., Buchwald-Hartwig amination at the C7-chloro position).[1]



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Figure 2: Transformation of the title compound into the pharmacologically active pyrido[3,4-d]pyridazine scaffold.^{[1][10][3][4][6][8][9][11]}

Analytical Characterization

To ensure "Trustworthiness" in your experimental workflow, the following analytical signatures should be verified upon synthesis or purchase.

- ¹H NMR (CDCl₃)

, 400 MHz):

- Acetyl Methyl: Singlet, ~2.60 ppm (3H).^[1]
- Ester Methyl: Singlet, ~3.95 ppm (3H).^[1]
- Aromatic Protons: Two singlets (due to para-substitution pattern on the pyridine ring, though technically meta to each other).^[1]

- H3 (between Cl and Ester): ~7.8–7.9 ppm.[1][12]
- H6 (adjacent to N and Acetyl): ~8.8–9.0 ppm (deshielded by ring nitrogen and acetyl group).[1]
- LC-MS:
 - ESI+: [M+H]

peak at m/z 214.0 (for Cl) and 216.0 (for Cl) in a 3:1 ratio.[1]

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